Cas no 65018-90-8 ((1aR,7aR)-7,7-diMethyl-7,7a-dihydro-1aH-oxireno[2,3-c]chroMene-3-carbonitrile)
65018-90-8 structure
Product Name:(1aR,7aR)-7,7-diMethyl-7,7a-dihydro-1aH-oxireno[2,3-c]chroMene-3-carbonitrile
CAS-Nr.:65018-90-8
MF:C12H11NO2
MW:201.221243143082
CID:3029327
PubChem ID:10867360
Update Time:2025-04-21
(1aR,7aR)-7,7-diMethyl-7,7a-dihydro-1aH-oxireno[2,3-c]chroMene-3-carbonitrile Chemische und physikalische Eigenschaften
Namen und Kennungen
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- (1aR,7aR)-7,7-diMethyl-7,7a-dihydro-1aH-oxireno[2,3-c]chroMene-3-carbonitrile
- 2,2-dimethyl-1a,7b-dihydro-2H-1,3-dioxa-cyclopropa[a]naphthalene-6-carbonitrile
- 6-cyano-3,4-epoxy-3,4-dihydro-2,2-dimethyl-2H-benzopyran
- (+/-) 2,2-dimethyl-1a,7b-dihydro-2H-1,3-dioxa-cyclopropa[a]naphthalene-6-carbonitrile
- AKOS040764830
- 2,2-dimethyl-1a,7b-dihydrooxireno[2,3-c]chromene-6-carbonitrile
- 65018-90-8
- 2,2-Dimethyl-1a,7b-dihydro-2H-oxireno[2,3-c]chromene-6-carbonitrile
- HCYIWPLDKSWKGY-UHFFFAOYSA-N
- 6-cyano-3,4-epoxy-3,4-dihydro-2,2-dimethyl-2H-benzo[b]pyran
- 2,2-dimethyl-3,4-epoxy-6-cyano-3,4-dihydro-2H-chromene
- 114926-03-3
- 6-cyano-3,4-dihydro-2,2-dimethyl-3,4-epoxy-2H-benzo[b]pyran
- 6-Cyano-3,4-epoxy-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran
- 3,4-Epoxy-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-6-carbonitrile
- 6-cyano-2,2-dimethyl-3,4-epoxychromane
- 6-cyano-3,4-dihydro-2,2-dimethyl-3,4-epoxy-2H-1-benzopyran
- SCHEMBL481900
- (+/-)-2,2-dimethyl-1a,7b-dihydro-2H-1,3-dioxa-cyclopropa[a]naphthalene-6-carbonitrile
- (+/-)2,2-dimethyl-1a,7b-dihydro-2H-1,3-dioxa-cyclopropa[a]naphthalene-6-carbonitrile
- 2,2-dimethyl-3,4-epoxy-6-cyanochroman
- 6-Cyano-2,2-dimethylchromene oxide
- 6-cyano-3,4-dihydro-2,2-dimethyl-3,4-epoxy-2H-benzo-[b]pyran
- 6-cyano-3,4-dihydro-2,2-dimethyl-3,4-epoxy-2H-benzo[b]-pyran
- 6-cyano-2,2-dimethyl-3,4-epoxychroman
- 2,2-dimethyl-3,4-epoxy-6-cyano-3,4-dihydro-2H-benzo[b]pyran
- AKOS000278536
- 6-cyano-3,4-epoxy-3,4 dihydro-2,2-dimethyl-2H-1-benzopyran
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- Inchi: 1S/C12H11NO2/c1-12(2)11-10(14-11)8-5-7(6-13)3-4-9(8)15-12/h3-5,10-11H,1-2H3
- InChI-Schlüssel: HCYIWPLDKSWKGY-UHFFFAOYSA-N
- Lächelt: O1C2C3C=C(C#N)C=CC=3OC(C)(C)C12
Berechnete Eigenschaften
- Genaue Masse: 201.078978594Da
- Monoisotopenmasse: 201.078978594Da
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 0
- Komplexität: 330
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topologische Polaroberfläche: 45.6Ų
(1aR,7aR)-7,7-diMethyl-7,7a-dihydro-1aH-oxireno[2,3-c]chroMene-3-carbonitrile Verwandte Literatur
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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